Product packaging for Diethyl 3,3'-oxydipropionate(Cat. No.:CAS No. 17615-27-9)

Diethyl 3,3'-oxydipropionate

Cat. No.: B3048603
CAS No.: 17615-27-9
M. Wt: 218.25 g/mol
InChI Key: BVPLFUMXYRGVHM-UHFFFAOYSA-N
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Description

Diethyl 3,3'-oxydipropionate is an organic compound with the CAS registry number 17615-27-9 . Its molecular formula is C10H18O5, and it has a molecular weight of 218.25 g/mol . The compound is characterized by the SMILES string CCOC(=O)CCOCCC(=O)OCC, which describes its ether-linked diester structure . It is categorized among pharmaceuticals and biochemicals, indicating its relevance as a building block or intermediate in chemical synthesis and life science research . As a chemical reagent, this compound is For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use. Researchers are advised to consult the specific scientific literature for potential applications and mechanisms of action relevant to their field of study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O5 B3048603 Diethyl 3,3'-oxydipropionate CAS No. 17615-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3-ethoxy-3-oxopropoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-3-14-9(11)5-7-13-8-6-10(12)15-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPLFUMXYRGVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290867
Record name Diethyl 3,3'-oxydipropionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17615-27-9
Record name NSC71564
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 3,3'-oxydipropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Diethyl 3,3 Oxydipropionate

Established Reaction Sequences for Diethyl 3,3'-Oxydipropionate Synthesis

The traditional and most direct method for synthesizing this compound involves the esterification of its corresponding dicarboxylic acid. An alternative, atom-economical approach is the double Michael addition of ethanol (B145695) to an acrylic acid derivative.

Esterification Processes and Catalytic Enhancements

The primary established route to this compound is the Fischer-Speier esterification of 3,3'-oxydipropionic acid with ethanol. This reaction is typically carried out in the presence of an acid catalyst to accelerate the rate of what would otherwise be a very slow process. wikipedia.orgsigmaaldrich.com The general reaction involves heating the carboxylic acid and an excess of ethanol with a catalyst, with the removal of water to drive the equilibrium towards the formation of the ester. sigmaaldrich.com

While specific catalytic data for this exact transformation is not extensively detailed in publicly available literature, analogous esterification reactions provide insight into effective catalytic systems. For instance, the synthesis of a similar compound, diethyl 3,3'-dithiodipropionate, is efficiently catalyzed by p-toluenesulfonic acid in toluene, with water removal facilitated by a Dean-Stark apparatus. It is highly probable that similar Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, are employed for the synthesis of this compound. sigmaaldrich.com The use of an excess of ethanol can also serve to push the reaction equilibrium towards the product side.

The synthesis of the precursor, 3,3'-oxydipropionic acid, can be achieved through methods such as the base-induced hydration of acrylic acid. wikipedia.org It is also noted to be present in commercial preparations of 3-hydroxypropionic acid. chemicalbook.comtcichemicals.com

Exploration of Alternative Synthetic Routes

An important alternative pathway for the synthesis of this compound is the double oxa-Michael addition of ethanol across the double bonds of ethyl acrylate (B77674). This method is inherently atom-economical as it directly combines the precursor molecules without the loss of a small molecule like water. The reaction involves the addition of an ethanol-derived nucleophile to the electron-deficient β-carbon of ethyl acrylate. wikipedia.org

This conjugate addition can be catalyzed by both bases and acids. Basic catalysts, such as sodium ethoxide or potassium carbonate, generate the ethoxide ion, a potent nucleophile that readily attacks the acrylate. acs.org Lewis acids can also catalyze this reaction by activating the acrylate electrophile. nih.govrsc.org For instance, copper(II) chloride has been shown to be an effective catalyst for the Michael addition of primary alcohols to acrylic derivatives in the presence of a base. nih.gov Phosphine-based catalysts, like triphenylphosphine, have also been demonstrated to facilitate the Michael addition of alcohols to acrylates. researchgate.net

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in synthetic methodology have focused on improving the efficiency and environmental footprint of chemical processes. These principles are applicable to the synthesis of this compound, particularly through the optimization of the Michael addition route.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound via the Michael addition of ethanol to ethyl acrylate aligns well with several principles of green chemistry. This route represents a more atom-economical pathway compared to the esterification of 3,3'-oxydipropionic acid, as the latter requires the separate synthesis of the diacid, which may involve less efficient steps.

The development of heterogeneous catalysts for the Michael addition further enhances the green credentials of this process. For example, a zeolite NaA-supported K2O catalyst has been developed for the Michael addition of ethanol to ethyl acrylate, offering the advantages of easy separation and potential for recycling, thereby reducing waste. acs.org Solvent-free conditions for Michael additions, catalyzed by bases or phosphines, also contribute to a greener process by eliminating the need for and subsequent removal of solvents. researchgate.netrsc.org The use of enzymes in esterification, with water removal by techniques like pervaporation, represents another green approach, operating under mild conditions. nih.gov

Catalyst SystemReactantsConditionsYieldReference
K2O/Zeolite NaA Ethanol, Ethyl Acrylate70°C95% conversion acs.org
Triphenylphosphine Various alcohols, AcrylatesReflux5-79% researchgate.net
CuCl2/Base Primary alcohols, Acrylic derivativesNot specifiedModerate to excellent nih.gov
t-BuP2 (Phosphazene Base) Primary/Secondary alcohols, AcrylatesRoom temp, solvent-freeHigh conversion rsc.org
Ruthenium-acetamido complex Alcohols, AcrylonitrileMild conditionsNot specified acs.org

This table presents various catalytic systems applicable to the Michael addition of alcohols to acrylates, a key alternative route for this compound synthesis.

Stereoselective and Regioselective Synthetic Approaches

Due to the symmetrical nature of this compound, which lacks chiral centers and does not present different reactive sites for regiochemical considerations in its primary synthetic routes, stereoselective and regioselective strategies are not a significant focus in its synthesis. The two ethyl propionate (B1217596) moieties are identical and connected through a simple ether linkage. Therefore, the challenges of controlling stereochemistry or regiochemistry that are prominent in the synthesis of more complex molecules are not pertinent to the formation of this compound.

Precursor Reactivity and Mechanistic Insights into this compound Formation

The formation of this compound can be understood through the well-established mechanisms of its primary synthetic routes.

Fischer-Speier Esterification Mechanism: The acid-catalyzed esterification of 3,3'-oxydipropionic acid with ethanol proceeds via a nucleophilic acyl substitution. The mechanism involves the following key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the hydroxyl group of an ethanol molecule on the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfer from the attacking ethanol moiety to one of the hydroxyl groups of the intermediate.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst. This process occurs at both carboxylic acid functional groups of the 3,3'-oxydipropionic acid to yield the diethyl ester.

Oxa-Michael Addition Mechanism: The base-catalyzed Michael addition of ethanol to ethyl acrylate involves the following steps:

Deprotonation of ethanol by a base to form a nucleophilic ethoxide ion.

Nucleophilic attack of the ethoxide ion on the β-carbon of the electron-deficient ethyl acrylate. This is a conjugate addition, and the resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate.

Protonation of the enolate by a proton source (which could be a protonated base or a solvent molecule) to yield the initial Michael adduct, ethyl 3-ethoxypropionate. For the formation of this compound via this conceptual pathway, a subsequent reaction would be required. A more direct route via Michael addition would be the addition of the hydroxyl group of one molecule of ethyl 3-hydroxypropionate (B73278) to a second molecule of ethyl acrylate. However, the more direct and likely alternative synthesis is the addition of ethanol to ethyl acrylate. A competing reaction in this process can be transesterification, where the ethoxide can attack the carbonyl group of the ethyl acrylate, leading to an exchange of the ester group, though in this specific case, the attacking and leaving groups are identical. rsc.orgkpi.ua

Advanced Spectroscopic Characterization and Computational Analysis of Diethyl 3,3 Oxydipropionate

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides fundamental insights into the molecular bonds, functional groups, and skeletal structure of the compound.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is unique to the molecule's structure. For Diethyl 3,3'-oxydipropionate, the key functional groups—ester and ether—give rise to strong, characteristic absorption bands.

The most prominent feature in the FTIR spectrum is the intense absorption from the carbonyl (C=O) stretch of the two ester groups, which is expected in the 1750-1735 cm⁻¹ region. Another key indicator is the strong C-O-C stretching vibration from the ether linkage, which typically appears as a distinct band in the 1150-1050 cm⁻¹ range. wiley.comlibretexts.org The spectrum also contains C-H stretching vibrations from the ethyl and methylene (B1212753) groups, found just below 3000 cm⁻¹, and C-H bending vibrations in the fingerprint region (1470-1370 cm⁻¹). bldpharm.com The absence of a broad absorption band around 3300 cm⁻¹ would confirm the lack of hydroxyl (-OH) groups.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
2980-2900 Medium-Strong C-H Asymmetric and Symmetric Stretching (Alkyl)
1745 Strong, Sharp C=O Stretching (Ester Carbonyl)
1465 Variable C-H Bending (Methylene Scissoring)
1375 Variable C-H Bending (Methyl Umbrella)
1250-1180 Strong C-O Stretching (Ester, O=C-O linkage)

Raman Spectroscopic Investigations of Molecular Conformation and Bonding

Raman spectroscopy serves as a valuable complement to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy excels at detecting vibrations in non-polar, symmetric bonds and the carbon skeleton. usda.gov For this compound, Raman analysis would provide clear signals for the C-C backbone and symmetric vibrations that might be weak or absent in the FTIR spectrum.

The C=O stretch is also visible in the Raman spectrum, typically around 1735 cm⁻¹. mdpi.com However, the C-C stretching and CH₂ twisting and rocking modes throughout the molecule (e.g., in the 800-1300 cm⁻¹ region) would be particularly well-defined. mdpi.com The symmetric C-O-C ether stretch is also Raman active. This dual FTIR/Raman approach provides a more complete picture of the molecule's vibrational modes. nih.gov

Table 2: Predicted Raman Spectral Data for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Mode Assignment
2940 Strong C-H Stretching (Symmetric CH₂ and CH₃)
1735 Medium C=O Stretching (Ester Carbonyl)
1450 Strong CH₂ Bending (Scissoring)
1115 Medium C-O-C Symmetric Stretching (Ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the magnetic environments of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopic Studies

Due to the symmetry of this compound, its ¹H NMR spectrum is relatively simple. There are four unique proton environments, which should give rise to four distinct signals.

Ethyl Group (CH₃) : The three protons of the terminal methyl group are equivalent. They are adjacent to a CH₂ group, so their signal is split into a triplet. This signal is expected to appear at the highest field (lowest chemical shift), around 1.2 ppm.

Ethyl Group (CH₂) : The two protons of the methylene group in the ethyl ester are adjacent to a three-proton methyl group, splitting their signal into a quartet. Being attached to an oxygen atom, they are deshielded and appear further downfield, around 4.1 ppm. libretexts.org

Propionate (B1217596) Chain (-O-CH₂-) : The two protons on the carbon adjacent to the ether oxygen are coupled to the other methylene group in the chain, resulting in a triplet. Their proximity to the ether oxygen places their signal around 3.7 ppm.

Propionate Chain (-CH₂-C=O) : The two protons on the carbon adjacent to the carbonyl group are also split into a triplet by the neighboring methylene group. The electron-withdrawing effect of the carbonyl group shifts this signal to approximately 2.6 ppm.

The integration of these signals would show a proton ratio of 3:2:2:2, corresponding to the four unique proton environments.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a ~1.2 Triplet 6H -O-CH₂-CH₃
b ~2.6 Triplet 4H -O-CH₂ -CH₂-C=O
c ~3.7 Triplet 4H -O-CH₂-CH₂ -C=O

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. The symmetry of this compound results in five distinct carbon signals.

Carbonyl Carbon (C=O) : This is the most deshielded carbon and appears furthest downfield, typically in the 170-175 ppm range. libretexts.org

Ether Methylene Carbon (-O-CH₂-) : The carbons attached to the central ether oxygen are expected around 68 ppm.

Ester Methylene Carbon (-O-CH₂-) : The carbons of the ethyl group attached to the ester oxygen appear at a slightly lower field than the ether carbons, around 61 ppm. libretexts.org

Propionate Methylene Carbon (-CH₂-C=O) : The carbons adjacent to the carbonyl group are found in the alkyl region, estimated around 35 ppm.

Methyl Carbon (-CH₃) : The terminal methyl carbons are the most shielded and appear at the highest field, around 14 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Label Chemical Shift (δ, ppm) Assignment
1 ~14 -O-CH₂-C H₃
2 ~35 -O-CH₂-C H₂-C=O
3 ~61 -O-C H₂-CH₃
4 ~68 -O-C H₂-CH₂-C=O

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). sdsu.edu For this compound, COSY would show a cross-peak between the triplet at ~1.2 ppm (a) and the quartet at ~4.1 ppm (d), confirming the ethyl group structure. It would also show a crucial correlation between the two triplets at ~2.6 ppm (b) and ~3.7 ppm (c), establishing the connectivity of the propionate backbone.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduscience.gov It provides an unambiguous link between the ¹H and ¹³C assignments.

Table 5: Predicted HSQC Correlations for this compound

¹H Signal (δ, ppm) Correlated ¹³C Signal (δ, ppm) Assignment
~1.2 (a) ~14 (1) C H₃
~2.6 (b) ~35 (2) -C H₂-C=O
~3.7 (c) ~68 (4) -O-C H₂-

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons (2-3 bonds), which is essential for piecing together the molecular skeleton, especially across quaternary carbons and heteroatoms. sdsu.edu Key correlations would confirm the link between the ethyl groups and the carbonyl carbon, and the connection of the propionate chain to the central ether oxygen.

Table 6: Key Predicted HMBC Correlations for this compound

Proton (¹H, δ) Correlated Carbons (¹³C, δ) Significance
~1.2 ppm (a) ~61 ppm (3) ²J correlation within the ethyl group
~4.1 ppm (d) ~14 ppm (1), ~172 ppm (5) Confirms ethyl group (²J) and its attachment to the ester (³J)
~2.6 ppm (b) ~3.7 ppm (c), ~172 ppm (5) Confirms propionate chain (²J) and its link to the carbonyl (²J)

Through the systematic application of these spectroscopic techniques, the structure of this compound can be fully elucidated and confirmed with a high degree of confidence.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by ionizing it and measuring the mass-to-charge ratio of the resulting ions and their fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying individual components in a mixture. nist.gov For this compound, GC-MS analysis reveals characteristic fragmentation patterns under electron ionization (EI). nih.gov

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. While the molecular ion [M]•+ at m/z 218 is often of low abundance or not observed due to the molecule's propensity to fragment, key fragment ions are consistently detected. nih.gov The fragmentation is driven by the presence of ether and ester functional groups.

A plausible fragmentation pathway involves initial cleavage alpha to the ether oxygen and cleavages characteristic of ethyl esters. Common fragmentation patterns for esters include McLafferty rearrangements and loss of the alkoxy group (-OC2H5). For ethers, C-O bond cleavage is a primary fragmentation route.

Key observed fragments for this compound include a prominent peak at m/z 127. nih.gov Other significant fragments can be seen at m/z 102 and 55. nih.gov These fragments arise from specific bond cleavages within the molecule, allowing for its structural confirmation.

Table 1: Prominent Ions in the GC-MS Spectrum of this compound

m/z (Mass-to-Charge Ratio)Relative IntensityPlausible Fragment Structure/Loss
127High[C6H11O3]+
102Medium[C4H6O3]+ or [CH2=CH-COOC2H5]+
55Medium[C3H3O]+

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. thermofisher.comspectralworks.com This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C10H18O5, the theoretical monoisotopic mass is calculated to be 218.11542 g/mol . nih.govepa.gov HRMS analysis can confirm this precise mass, distinguishing it from other potential isobaric compounds. For instance, an HRMS experiment might measure the mass of the protonated molecule [M+H]+ or the sodium adduct [M+Na]+. In one study, a compound with the formula C10H18O5 was observed with an [M+Na]+ adduct, having a calculated m/z of 241.1052 and a found value of 241.1045, demonstrating the precision of HRMS. thieme-connect.com Another analysis identified the [M-H]- ion at an m/z of 217.10616. scielo.br

Table 2: HRMS Data for this compound (C10H18O5)

Ion TypeCalculated m/zObserved m/zMass Difference (ppm)
[M]•+218.11542--
[M+H]+219.12323--
[M+Na]+241.10487241.1045 thieme-connect.com-1.5
[M-H]-217.10760217.10616 scielo.br-6.6

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. shu.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijprajournal.com This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. slideshare.net

This compound contains two key chromophores: the carbonyl group (C=O) of the ester functions and the ether linkage (C-O-C). The absorption of UV radiation in organic molecules is typically associated with functional groups that have valence electrons with low excitation energy. shu.ac.uk

The carbonyl groups in the ester functions are expected to exhibit two types of electronic transitions: a weak n→π* transition at a longer wavelength (typically in the 270-300 nm region) and a strong π→π* transition at a shorter wavelength (typically below 200 nm). masterorganicchemistry.com The n→π* transition involves the excitation of a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital. The ether linkage primarily shows n→σ* transitions, which occur at even shorter wavelengths, usually in the vacuum UV region (below 200 nm), and are often not observed in standard UV-Vis spectra. shu.ac.uk

For simple, non-conjugated esters and ethers, the absorbance occurs at wavelengths below the typical cutoff for many solvents, making them appear transparent in the near-UV range. For example, diethyl ether shows a UV absorption maximum at 218 nm. sigmaaldrich.com Therefore, the UV-Vis spectrum of this compound is expected to show weak absorption bands in the accessible UV region, primarily due to the n→π* transitions of the carbonyl groups.

Table 3: Expected Electronic Transitions for this compound

Functional GroupTransition TypeExpected Wavelength (λmax) Range (nm)Characteristics
Ester (C=O)n→π~270 - 300Weak absorption
Ester (C=O)π→π< 200Strong absorption
Ether (C-O-C)n→σ*~185 - 200Strong absorption, often below solvent cutoff

Theoretical and Computational Chemistry for Predictive Modeling

Theoretical and computational methods are invaluable for predicting and interpreting spectroscopic data and understanding molecular properties.

Density Functional Theory (DFT) Calculations for Spectroscopic Parameters and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.org It is widely employed to calculate optimized molecular geometries, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic properties, which can then be compared with experimental data. acs.orgunimas.my

For this compound, DFT calculations can provide deep insights into its structure and properties. By optimizing the molecular geometry using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or higher), one can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations can reveal the most stable conformation of the molecule, which is influenced by the flexible ethyl and propionate chains.

Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter related to the chemical reactivity and the energy required for electronic transitions observed in UV-Vis spectroscopy. unimas.my Studies on similar ester and ether compounds have utilized DFT to understand reaction mechanisms and thermochemical properties. acs.orgresearchgate.netrsc.org

Table 4: Representative Parameters Obtainable from DFT Calculations for this compound

ParameterDescriptionSignificance
Optimized GeometryPrediction of bond lengths, bond angles, and dihedral angles for the lowest energy conformation.Provides the most stable 3D structure of the molecule.
Vibrational FrequenciesCalculation of theoretical IR absorption frequencies.Aids in the assignment of experimental IR spectral bands.
HOMO/LUMO EnergiesEnergy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relates to chemical reactivity and the energy of the lowest electronic transition (UV-Vis).
NMR Chemical ShiftsPrediction of 1H and 13C chemical shifts.Assists in the assignment of complex experimental NMR spectra.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. While specific, published MD simulation studies focusing exclusively on this compound are not readily found in current literature, the methodology can be described. Such a study would provide atomistic-level insights into the compound's dynamic behavior, conformational flexibility, and interactions with its environment.

A typical MD simulation for this compound would involve defining a force field, which consists of a set of parameters that describe the potential energy of the system. The simulation would then solve Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of the particles in the system vary with time.

Research Findings: In analogous systems, MD simulations have been used to elucidate the behavior of similar molecules. For instance, simulations of esters and ethers in various environments, such as in lipid bilayers or ionic liquids, have provided crucial information on:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them. The flexible ether linkage and rotatable ester groups in this compound would be of particular interest.

Solvation and Diffusion: Simulating the compound in a solvent (e.g., water, ethanol) would reveal details about its solvation shell structure and its diffusion coefficient, which is a measure of its mobility within the medium. nih.gov

Intermolecular Interactions: Quantifying the non-covalent interactions, such as van der Waals forces and electrostatic interactions, between this compound molecules or between the molecule and its environment.

These types of findings are essential for understanding the macroscopic properties of the substance, such as viscosity, boiling point, and miscibility, from a microscopic perspective. The table below illustrates the kind of data that would be generated in a hypothetical MD simulation of this compound.

Table 1: Illustrative Parameters for a Hypothetical MD Simulation

Simulation ParameterExample Value/DescriptionPurpose
System Composition1000 molecules of this compound in a box of water moleculesTo simulate the behavior of the compound in an aqueous solution.
Force FieldGROMOS, AMBER, or CHARMMTo mathematically describe the interactions between atoms.
Temperature300 KTo simulate behavior at room temperature.
Pressure1 barTo simulate behavior at standard atmospheric pressure.
Simulation Time100 nanoseconds (ns)To allow the system to reach equilibrium and collect sufficient data for analysis.
Potential Outputs
Diffusion Coefficiente.g., 1.5 x 10⁻⁵ cm²/sTo quantify the mobility of the molecule in the solvent. nih.gov
Radial Distribution Functionsg(r) plots for ether-oxygen and water-hydrogenTo describe the structure of the solvation shell around specific atoms.
Conformational DihedralsTime-evolution of key dihedral anglesTo analyze the flexibility and preferred shapes of the molecule.

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, offering deep insights into its stability and reactivity. chimicatechnoacta.ru For this compound, these analyses would focus on its molecular orbitals and the distribution of electron density.

The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap (E_gap), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

From these orbital energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): Describes the molecule's ability to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge from the environment. ekb.eg

Research Findings: While a dedicated, comprehensive quantum chemical analysis for this compound is not available in the surveyed literature, some fundamental properties have been computationally predicted and are available in public databases. nih.gov

Table 2: Computed Properties for this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₅PubChem nih.gov
Molecular Weight218.25 g/mol PubChem nih.gov
XLogP3-AA0.5PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count5PubChem nih.gov
Rotatable Bond Count8PubChem nih.gov

Table 3: Illustrative Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance for Reactivity
HOMO Energy (E_HOMO)-Higher energy indicates a better electron donor.
LUMO Energy (E_LUMO)-Lower energy indicates a better electron acceptor.
Energy Gap (E_gap)E_LUMO - E_HOMOA large gap implies high stability and low reactivity. researchgate.net
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Measures the tendency to attract electrons.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to charge transfer.
Chemical Softness (S)1 / ηA high value indicates high polarizability and reactivity.
Electrophilicity Index (ω)χ² / (2η)Quantifies the electrophilic character of the molecule. ekb.eg

Further analysis, such as mapping the Molecular Electrostatic Potential (MEP), would visualize the electron-rich and electron-poor regions of the molecule, thereby identifying the likely sites for nucleophilic and electrophilic attack. researchgate.net

Applications of Diethyl 3,3 Oxydipropionate in Polymer Science and Materials Engineering

Diethyl 3,3'-Oxydipropionate as a Monomer in Polymer Synthesis

Theoretically, as a diester, this compound possesses the necessary functional groups to participate in certain types of polymerization reactions, primarily polycondensation.

Polycondensation Reactions for Polymer Chain Formation

Polycondensation is a step-growth polymerization process in which monomers with two or more reactive functional groups combine to form larger structural units while releasing smaller molecules such as water or methanol. This compound, containing two ester functional groups, could theoretically undergo transesterification with a diol in a polycondensation reaction.

In such a hypothetical reaction, this compound would react with a diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol) in the presence of a suitable catalyst and heat. The reaction would proceed through the nucleophilic attack of the diol's hydroxyl groups on the carbonyl carbons of the ester groups in this compound. This would result in the formation of a new ester linkage and the elimination of ethanol (B145695). Repetition of this process would lead to the formation of a polyester (B1180765) chain.

The general reaction scheme would be:

n (CH₃CH₂OOCCH₂CH₂OCH₂CH₂COOCH₂CH₃) + n (HO-R-OH) → [-OCCH₂CH₂OCH₂CH₂COO-R-O-]n + 2n (CH₃CH₂OH)

The properties of the resulting polyester would be dependent on the structure of the diol (R-group) used.

Ring-Opening Polymerization Mechanisms (if applicable)

Ring-opening polymerization (ROP) is a form of chain-growth polymerization in which the terminal end of a polymer chain attacks a cyclic monomer to form a longer polymer. This compound is an acyclic, linear diester and, as such, is not a suitable monomer for ring-opening polymerization. Cyclic esters (lactones) are the typical monomers for this type of reaction.

Copolymerization Strategies for Tunable Polymer Architectures

Copolymerization involves the polymerization of two or more different types of monomers. If this compound were to be used as a comonomer in a polycondensation reaction, it could be introduced along with other dicarboxylic acids or their esters (e.g., adipic acid, terephthalic acid) and a diol.

By varying the ratio of this compound to the other comonomers, it would be theoretically possible to tailor the properties of the resulting copolymer. The ether linkage within the backbone of the this compound unit could potentially introduce increased flexibility and hydrophilicity into the polymer chain compared to a polyester synthesized from purely aliphatic or aromatic dicarboxylic acids. This could lead to polymers with tunable properties such as lower glass transition temperatures and modified solubility characteristics.

Impact of this compound Derived Units on Polymer Properties

The incorporation of units derived from this compound into a polymer backbone would be expected to influence its mechanical and thermal properties.

Mechanical Properties and Rheological Behavior of Resultant Polymers

The presence of the flexible ether linkage in the this compound unit would likely lead to a decrease in the rigidity of the polymer chain. This increased chain flexibility could result in:

Lower Tensile Strength and Modulus: Polymers with more flexible backbones generally exhibit lower tensile strength and modulus compared to their more rigid counterparts.

Increased Elongation at Break: The increased flexibility could allow for greater deformation before failure, leading to a higher elongation at break.

Lower Glass Transition Temperature (Tg): The ease of bond rotation introduced by the ether linkage would likely lower the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.

The rheological behavior, or the flow characteristics of the polymer melt, would also be affected. The increased chain flexibility would be expected to lower the melt viscosity, potentially making the polymer easier to process.

Hypothetical Mechanical Properties Data Table:

PropertyHypothetical Polyester with this compoundConventional Polyester (e.g., PET)
Tensile Strength (MPa)LowerHigher
Young's Modulus (GPa)LowerHigher
Elongation at Break (%)HigherLower
Glass Transition Temp (°C)LowerHigher

Note: This table is purely illustrative and based on general polymer science principles, as no experimental data for polymers derived from this compound is available.

Thermal Stability and Degradation Characteristics of this compound-Containing Polymers

The thermal stability of a polymer is its ability to resist decomposition at high temperatures. The ether linkage in the this compound unit might be a point of thermal instability compared to the ester linkages. The C-O bond in the ether is generally less thermally stable than the C-C bonds in a purely aliphatic backbone.

Therefore, a polyester containing this compound units might exhibit a lower decomposition temperature compared to polyesters with similar structures but lacking the ether linkage. The degradation mechanism would likely involve chain scission at both the ester and ether linkages.

Hypothetical Thermal Stability Data Table:

PolymerOnset of Decomposition (TGA, °C)
Hypothetical Polyester with this compoundPotentially Lower
Poly(ethylene terephthalate) (PET)~350-450
Poly(butylene succinate) (PBS)~300-400

Note: This table provides a hypothetical comparison based on the known thermal stability of common polyesters and the anticipated effect of the ether linkage. No actual experimental data for polymers derived from this compound has been found.

Based on a comprehensive review of scientific literature and technical data, there is currently insufficient information available to detail the specific applications of This compound within the advanced polymer science and materials engineering contexts provided in the requested outline.

Extensive searches for research findings and established applications concerning this compound did not yield specific data regarding its role in the following areas:

Contributions to Advanced Polymeric Systems and Their Fabrication

Polymer Composites and Nanocomposites Utilizing this compound Derivatives:No information was found on the use of this compound or its derivatives as a matrix material, surface modifier for fillers, or an interfacial agent in the production of polymer composites or nanocomposites.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict confines of the provided outline.

Compound Names

As no specific research findings could be presented, a table of compound names is not applicable.

Chemical Reactivity, Reaction Mechanisms, and Derivative Chemistry of Diethyl 3,3 Oxydipropionate

Mechanistic Studies of Diethyl 3,3'-Oxydipropionate Transformations

Hydrolysis and Transesterification Pathways and Kinetics

Nucleophilic and Electrophilic Reaction Investigations

Investigations into the nucleophilic and electrophilic reactions of this compound are not described in the available literature. Theoretical reactions with various nucleophiles at the carbonyl carbons of the ester groups or electrophilic attack at the ether oxygen can be postulated, but are not supported by experimental evidence.

Catalyzed Reactions Involving this compound

There is a lack of published research on specific catalyzed reactions involving this compound. While esters are known to participate in a wide range of catalyzed reactions, such as hydrogenation and reduction, no studies detailing these transformations for this specific compound were found.

Synthesis and Characterization of Related Chemical Entities and Analogues

Derivatization Strategies for Functional Modification

Specific strategies for the functional modification of this compound to create derivatives are not documented. General derivatization reactions for esters could be applied, but no specific examples or methodologies tailored to this compound are available.

Comparative Studies with Structural Isomers and Homologues

No comparative studies analyzing the reactivity or properties of this compound with its structural isomers or homologues have been published. Such studies would be valuable in understanding the influence of the ether linkage and the length of the alkyl chains on the compound's chemical behavior.

This compound as a Building Block in Complex Organic Synthesis

The strategic placement of the ether oxygen and the two terminal ester functionalities in this compound allows for a range of chemical transformations, making it a key precursor in the synthesis of various complex organic structures, most notably macrocyclic compounds such as crown ethers and their aza- and thia-analogs.

One of the most significant applications of this compound is in the synthesis of crown ethers. These macrocyclic polyethers are renowned for their ability to selectively bind metal cations. The synthesis of these molecules often involves the reaction of a diol with a dihalide or a ditosylate under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

In a typical synthetic approach, this compound can be reduced to the corresponding diol, 3,3'-oxydipropan-1-ol. This diol can then be reacted with a suitable di-electrophile, such as a dihalide or ditosylate of a polyethylene (B3416737) glycol derivative, in the presence of a base to yield the desired crown ether. The ether linkage within the this compound precursor becomes an integral part of the final macrocyclic framework.

The general reaction mechanism for the Williamson ether synthesis, a cornerstone of crown ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkyl chain. When applied to the synthesis of macrocycles from precursors like 3,3'-oxydipropan-1-ol, this reaction is performed intramolecularly or by reacting two different bifunctional molecules.

Reactant 1Reactant 2Product TypeKey Reaction
3,3'-Oxydipropan-1-olDi(ethylene glycol) ditosylateCrown EtherWilliamson Ether Synthesis
This compoundDiamineDiazacrown EtherAmidation followed by Reduction
This compoundDithiolThiacrown EtherThioesterification followed by Reduction

The versatility of this compound extends to the synthesis of heteroatom-substituted crown ethers, such as azacrown and thiacrown ethers. In these syntheses, the ester functionalities of this compound are key reaction sites.

For the synthesis of diazacrown ethers, this compound can be reacted with a diamine. This reaction typically proceeds via an amidation reaction to form a diamide (B1670390) intermediate. Subsequent reduction of the amide carbonyl groups and the ester groups, followed by a cyclization step, yields the diazacrown ether. The specific reaction conditions and the choice of diamine and reducing agent can be tailored to control the size and properties of the resulting macrocycle.

Similarly, thiacrown ethers can be synthesized by reacting this compound with a dithiol. The initial reaction forms a thioester, which can then be reduced and cyclized to afford the desired thiacrown ether. These sulfur-containing macrocycles exhibit different metal ion binding specificities compared to their all-oxygen counterparts.

The reaction mechanisms for these syntheses involve nucleophilic acyl substitution at the ester carbonyls of this compound by the amine or thiol nucleophiles, followed by reduction and intramolecular cyclization.

Beyond macrocycle synthesis, the inherent functionality of this compound makes it a useful intermediate in the construction of other complex organic molecules. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, 3,3'-oxydipropionic acid, which can then be used in a variety of condensation reactions, such as polyester (B1180765) and polyamide synthesis.

Furthermore, the ether linkage provides a point of flexibility in the molecular backbone, which can be advantageous in the design of molecules with specific conformational properties. While the primary application of this compound remains in the realm of macrocyclic chemistry, its potential as a bifunctional building block for other complex targets continues to be an area of interest for synthetic organic chemists.

Environmental Fate and Degradation Pathways of Diethyl 3,3 Oxydipropionate

Biodegradation Processes and Microbial Interactions

The biodegradation of Diethyl 3,3'-oxydipropionate is expected to be a significant environmental degradation pathway, mediated by various microorganisms in soil and aquatic environments. The presence of both ether and ester linkages suggests a multi-step degradation process.

The initial step in the biodegradation is likely the enzymatic hydrolysis of the two ester bonds by esterase enzymes, which are common in a wide range of bacteria and fungi. This hydrolysis would yield 3,3'-oxydipropionic acid and two molecules of ethanol (B145695).

Following the initial hydrolysis, the resulting 3,3'-oxydipropionic acid can be further degraded. The ether bond, while generally more resistant to cleavage than ester bonds, can be broken by specific microbial enzymes, such as monooxygenases or etherases. This cleavage could proceed via the oxidation of the carbon atom adjacent to the ether oxygen, leading to the formation of an unstable hemiacetal that spontaneously breaks down. The ultimate biodegradation products are expected to be carbon dioxide and water.

Table 2: Proposed Biodegradation Pathway of this compound

Step Reactant Enzyme Class Intermediate/Product
1 This compound Esterase 3,3'-Oxydipropionic acid + Ethanol
2 3,3'-Oxydipropionic acid Monooxygenase/Etherase 3-Hydroxypropionic acid + Glycolic acid
3 3-Hydroxypropionic acid Dehydrogenase Malonic semialdehyde
4 Glycolic acid Oxidase Glyoxylic acid

This table outlines a plausible biodegradation pathway based on the known metabolism of similar compounds.

Hydrolytic Stability and Pathways in Aquatic Environments

The hydrolytic stability of this compound is primarily determined by the reactivity of its ester linkages. The ether bond is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9).

The hydrolysis of the ester groups can be catalyzed by both acids and bases. Under acidic conditions, the hydrolysis is a reversible reaction that yields 3,3'-oxydipropionic acid and ethanol. In alkaline environments, the hydrolysis, also known as saponification, is irreversible and produces the salt of 3,3'-oxydipropionic acid and ethanol. The rate of hydrolysis is expected to increase with both increasing and decreasing pH from neutral.

Table 3: Hydrolytic Degradation of this compound

Condition Reactants Products
Acidic (H+) This compound + H2O 3,3'-Oxydipropionic acid + Ethanol
Neutral (H2O) This compound + H2O Slow hydrolysis to 3,3'-Oxydipropionic acid + Ethanol

This table summarizes the expected products of hydrolysis under different pH conditions.

Adsorption, Sorption, and Mobility in Environmental Matrices

The mobility of this compound in the environment is influenced by its adsorption and sorption behavior in soil and sediment. As a polar organic compound, its interaction with environmental matrices is complex and depends on factors such as soil organic matter content, clay content, and pH.

The primary mechanism for the sorption of neutral organic compounds in soil is partitioning into the soil organic matter. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. A low Koc value indicates weak adsorption and high mobility, while a high Koc value suggests strong adsorption and low mobility.

Table 4: Estimated Soil Adsorption and Mobility of this compound and Related Compounds

Compound Estimated Log Koc Estimated Koc Mobility Class
Diethyl ether 1.86 73 High
Propionic acid 1.56 36 Very High

Koc values for diethyl ether and propionic acid are from literature estimates. The Koc for this compound is inferred based on its structural similarity to these compounds.

Advanced Research Directions and Future Perspectives on Diethyl 3,3 Oxydipropionate

Integration with Supramolecular Chemistry and Self-Assembly

The molecular structure of Diethyl 3,3'-oxydipropionate, with its ether linkage and two ester groups, presents intriguing possibilities for supramolecular chemistry and self-assembly. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the spontaneous organization of well-defined structures. nih.gov The principles of self-assembly are fundamental to creating complex and functional materials from the bottom up. mdpi.com

The ether oxygen and carbonyl oxygens in this compound can act as hydrogen bond acceptors, allowing it to form complexes with donor molecules. This could be exploited to create liquid crystals or organogels. Furthermore, the flexibility of the propionate (B1217596) chains could allow for conformational changes that facilitate the formation of specific, ordered aggregates. Research in this area could explore the co-assembly of this compound with other molecules to form functional supramolecular polymers or responsive materials. The self-assembly process is guided by a delicate balance of intermolecular forces, and understanding these interactions is key to designing new materials. mdpi.com

Interaction TypePotential Role in Self-AssemblyResulting Supramolecular Structure
Hydrogen BondingDirectional interactions with complementary moleculesOrdered co-crystals, liquid crystals
Dipole-Dipole InteractionsElectrostatic attraction between ester groupsStacked or layered arrangements
Van der Waals ForcesNon-specific attractions contributing to packingFormation of stable aggregates

Role in Sustainable Chemistry and Circular Economy Initiatives

The chemical industry is undergoing a significant transformation towards sustainability, with a focus on developing a circular economy where resources are reused and waste is minimized. mdpi.com this compound has the potential to play a role in this transition. Its synthesis from precursors that can be derived from renewable resources is a key area of investigation. For instance, the development of bio-based routes to propionic acid and ethanol (B145695) would significantly improve its sustainability profile.

A circular economy for chemicals aims to keep molecules in use for as long as possible, which requires designing products for recyclability and degradation. nrel.gov In the context of polymers and other materials where this compound might be used as a plasticizer or monomer, designing these materials for depolymerization back to their constituent monomers is a critical research direction. rsc.org This would allow for the recovery and reuse of the chemical building blocks, reducing the reliance on virgin feedstocks and minimizing environmental impact. The chemical industry's current production model is largely linear, and a shift to circularity is essential for long-term sustainability. mdpi.com Research into the lifecycle of chemicals and their end-of-life fate is crucial for identifying opportunities for circularity. nrel.govrsc.org

Sustainability AspectResearch Focus for this compoundPotential Impact
Renewable FeedstocksSynthesis from bio-derived ethanol and propionic acid.Reduced carbon footprint and fossil fuel dependence.
Chemical RecyclingDesign of polymers that can be chemically recycled to recover the molecule.Creation of a closed-loop system for material use.
BiodegradabilityInvestigation of its ultimate biodegradability in various environments.Minimized environmental persistence of products.

Exploration in Novel Materials Beyond Traditional Polymer Applications

While this compound is known for its use in polymers, its unique chemical structure could be leveraged in other advanced materials. Its flexible ether linkage and polar ester groups could make it a useful component in the design of functional materials such as ion-conductive electrolytes for batteries or as a phase-change material for thermal energy storage.

The development of "smart" materials that respond to external stimuli is another promising avenue. The polarity and flexibility of this compound could be harnessed to create materials that change their properties in response to temperature, pH, or the presence of specific chemicals. For example, its incorporation into a polymer matrix could modulate the material's mechanical or optical properties in a controlled manner.

Novel Application AreaPotential Function of this compoundDesired Material Property
Solid-State ElectrolytesAs a component of a polymer matrix to facilitate ion transport.High ionic conductivity, electrochemical stability.
Phase-Change MaterialsUndergoing a reversible phase transition to store and release heat.High latent heat of fusion, stable cycling.
Responsive MaterialsModifying its conformation or interactions in response to a stimulus.Tunable mechanical, optical, or chemical properties.

Computational Design and Predictive Modeling for Novel Applications and Material Properties

Computational chemistry and materials science offer powerful tools for accelerating the discovery and design of new materials and applications for this compound. Molecular dynamics simulations can be used to predict how the molecule will behave in different environments and how it will interact with other molecules. This can provide insights into its potential for self-assembly and its effectiveness as a component in complex formulations.

Quantum chemical calculations can be employed to understand its electronic structure and reactivity, which is crucial for designing new chemical transformations and predicting its stability. By using predictive modeling, researchers can screen for potential applications and optimize material properties before undertaking extensive experimental work. This approach can significantly reduce the time and cost associated with research and development. For example, computational models could be used to predict the miscibility of this compound with different polymers or to design new catalysts for its synthesis from renewable feedstocks.

Computational MethodApplication to this compoundPredicted Property or Behavior
Molecular Dynamics (MD)Simulating its behavior in mixtures and at interfaces.Phase behavior, diffusion coefficients, interaction energies.
Quantum Chemistry (DFT)Calculating its electronic properties and reaction pathways.Reactivity, spectroscopic properties, degradation mechanisms.
Quantitative Structure-Property Relationship (QSPR)Correlating its molecular structure with macroscopic properties.Boiling point, viscosity, solubility.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Diethyl 3,3'-oxydipropionate, and how can reaction parameters influence yield?

  • Methodology : this compound can be synthesized via esterification of 3,3'-oxydipropionic acid with ethanol under acidic catalysis. Key parameters include temperature control (80–100°C), stoichiometric excess of ethanol (2.5–3.0 equivalents), and use of dehydrating agents (e.g., molecular sieves) to shift equilibrium. Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for ester C=O bond formation (~1740 cm⁻¹). Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted diacid or oligomers .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

  • Methodology :

  • ¹H/¹³C NMR : Expect signals for ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and oxydipropionate backbone (δ 2.5–2.8 ppm for CH₂ adjacent to ether oxygen). Use DEPT-135 to distinguish CH₂/CH₃ groups.
  • MS (EI) : Look for molecular ion [M]⁺ at m/z 206 and fragment peaks from ester cleavage (e.g., m/z 99 for [C₅H₇O₃]⁺).
  • Elemental Analysis : Validate C, H, O percentages (theoretical: C 52.42%, H 7.84%, O 39.74%). Cross-reference with computational predictions (e.g., Gaussian) for spectral assignments .

Advanced Research Questions

Q. How can computational chemistry resolve ambiguities in the structural analysis of this compound derivatives?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to optimize geometry and simulate NMR/IR spectra. Compare computed vibrational frequencies (e.g., ester C=O stretch) with experimental FT-IR data to validate conformers. For crystallographic ambiguities, use SHELXL (via Olex2) to refine X-ray diffraction data, focusing on thermal displacement parameters and occupancy rates for disordered atoms. Pair with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What experimental strategies address contradictions in thermal stability data for this compound under varying conditions?

  • Methodology : Conduct thermogravimetric analysis (TGA) at controlled heating rates (5–10°C/min) under inert (N₂) and oxidative (O₂) atmospheres. Use differential scanning calorimetry (DSC) to identify decomposition exotherms. Replicate experiments with standardized sample masses (~5 mg) to minimize variability. If discrepancies persist, apply kinetic models (e.g., Flynn-Wall-Ozawa) to calculate activation energies and identify dominant degradation pathways. Cross-validate with gas chromatography-mass spectrometry (GC-MS) of evolved gases .

Q. How can this compound serve as a building block in multi-step organic syntheses, and what are common side reactions?

  • Methodology : Utilize the ester’s bifunctional ether linkage for nucleophilic substitution or hydrolysis. For example, saponification with NaOH yields 3,3'-oxydipropionic acid, which can be coupled with amines via EDCI/HOBt activation. Monitor side reactions (e.g., transesterification in alcoholic solvents) by quenching aliquots and analyzing via LC-MS. Optimize reaction conditions (e.g., low temperature, anhydrous solvents) to suppress β-elimination, a common side reaction in propionate derivatives .

Q. What protocols ensure reproducibility in catalytic applications of this compound in polymer synthesis?

  • Methodology : In polycondensation reactions, pre-dry monomers (60°C under vacuum) and catalysts (e.g., Ti(OBu)₄). Use Schlenk techniques to exclude moisture. Monitor molecular weight via gel permeation chromatography (GPC) and end-group analysis (³¹P NMR if phosphoric acid catalysts are used). Address batch variability by standardizing catalyst purity (ICP-MS for metal content) and reaction time/temperature profiles. For contradictory viscosity data, correlate with shear rate-controlled rheometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.